molecular formula C10H12ClN3OS B3060523 2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 4871-26-5

2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No. B3060523
CAS RN: 4871-26-5
M. Wt: 257.74
InChI Key: HXNYFTKKWHPUHE-UHFFFAOYSA-N
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Description

Hydrazines, phenols, and thiazoles are all classes of compounds that have been extensively studied. Hydrazines are known for their reactivity and are often used in organic synthesis . Phenols are aromatic compounds that have a hydroxyl group attached to a benzene ring . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in a five-membered ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions of a compound like “2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride” would depend on the reactivity of the hydrazine, phenol, and thiazole functional groups . Hydrazines can act as nucleophiles and are often involved in reactions with electrophiles . Phenols can undergo reactions at the aromatic ring or at the hydroxyl group . Thiazoles can participate in a variety of reactions depending on the substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride” would depend on factors such as its molecular structure, the nature of its functional groups, and its degree of ionization . These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Thiazole derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For example, one study synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives and investigated their antimicrobial and anticancer activities. The compounds showed efficacy against Gram-positive and Gram-negative bacteria, with some showing promising anticancer activity against liver, colorectal, and breast carcinoma cell lines, indicating their potential as chemotherapeutic agents (Al-Mutabagani et al., 2021).

Anticorrosion Applications

  • Thiazole hydrazones have been studied for their potential as anticorrosion agents for mild steel in acidic media. The research found that these compounds can effectively reduce corrosion, making them valuable for industrial applications where mild steel is used in corrosive environments (Chaitra et al., 2016).

Antimicrobial Activities

  • Novel thiazoles derivatives have been synthesized and shown to possess potent antibacterial and anti-tubercular activities. This research contributes to the development of new bioactive agents in pharmaceutical and agrochemical industries, particularly in the fight against bacterial infections and tuberculosis (Prasad & Nayak, 2016).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of functionalized pyridines and pyrimidines , suggesting potential interactions with enzymes or receptors involved in these pathways.

Mode of Action

It’s known that similar hydrazine derivatives can act as derivatization reagents, suggesting that they may interact with their targets through covalent bonding .

Biochemical Pathways

, related compounds have been used in the synthesis of pyridines and pyrimidines. These heterocyclic compounds are key components of many biological molecules, including nucleic acids and cofactors, suggesting that the compound could potentially influence these pathways.

Result of Action

Related compounds have been used as derivatization reagents for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum , suggesting potential applications in analytical chemistry and diagnostics.

Action Environment

It’s known that the compound is soluble in aqueous acid , suggesting that pH could potentially influence its solubility and, consequently, its bioavailability and efficacy.

Safety and Hazards

The safety and hazards associated with a compound like “2-Hydrazino-4-(4-methoxyphenyl)-1,3-thiazole hydrochloride” would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS.ClH/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11;/h2-6H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYFTKKWHPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4871-26-5
Record name Thiazole, 2-hydrazinyl-4-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4871-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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